6-Lactoyltetrahydropterin

Description

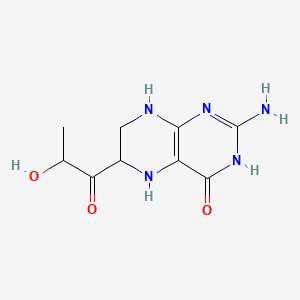

Structure

3D Structure

Properties

IUPAC Name |

2-amino-6-(2-hydroxypropanoyl)-5,6,7,8-tetrahydro-3H-pteridin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3-4,12,15H,2H2,1H3,(H4,10,11,13,14,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKCYZTKHPLJZDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1CNC2=C(N1)C(=O)NC(=N2)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10955032 | |

| Record name | 2-Hydroxy-1-(4-hydroxy-2-imino-1,2,5,6,7,8-hexahydropteridin-6-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10955032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 6-Lactoyltetrahydropterin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002065 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

33405-80-0 | |

| Record name | 6-Lactoyltetrahydropterin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33405-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Lactoyltetrahydropterin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033405800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxy-1-(4-hydroxy-2-imino-1,2,5,6,7,8-hexahydropteridin-6-yl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10955032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Lactoyltetrahydropterin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002065 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Enzymatic Formation of 6 Lactoyltetrahydropterin

Biosynthesis from 6-Pyruvoyl-Tetrahydropterin (PPH4)

6-Lactoyltetrahydropterin, also known as 1′-oxo-2′-hydroxypropyl-tetrahydropterin, is formed through the reduction of one of the two keto groups on the side chain of PPH4. This conversion is not exclusive to a single enzyme; rather, a group of reductases can catalyze this reaction, highlighting the robustness of this metabolic step.

Catalysis by 6-Pyruvoyl-Tetrahydropterin Reductase (PPH4R)

6-Pyruvoyl-Tetrahydropterin Reductase (PPH4R) is an NADPH-dependent enzyme that specifically targets the 2'-carbonyl function of PPH4 to produce this compound. This specificity distinguishes it from other enzymes in the pathway that may preferentially reduce the 1'-keto group. The activity of PPH4R suggests a defined pathway where the reduction sequence of the two carbonyl groups on PPH4 is regulated. Studies in human liver have shown that the total activity for PPH4R is comparable to that of other reductases involved in the pathway, suggesting that its contribution to BH4 biosynthesis is significant and that multiple routes for PPH4 reduction may operate in parallel.

Reductase Activity of Aldose Reductase (AR) on PPH4 to form this compound

Aldose Reductase (AR), a member of the aldo-keto reductase (AKR) superfamily, is a versatile enzyme known for its role in the polyol pathway, where it converts glucose to sorbitol. However, its substrate specificity extends to other aldehydes and ketones, including the pterin (B48896) intermediate PPH4. Research has demonstrated that human aldose reductase can catalyze the reduction of PPH4, primarily producing 1′-oxo-2′-hydroxypropyl-tetrahydropterin (this compound).

The activity of aldose reductase in this conversion is notably high, with studies on recombinant human enzymes showing a specific activity of 106 nmol/mg/min for the formation of this compound from PPH4. This suggests that aldose reductase can serve as a significant, alternative enzyme in the BH4 synthesis pathway, particularly in tissues where it is highly expressed or when the primary enzyme, sepiapterin (B94604) reductase, is deficient. The involvement of AR underscores a metabolic redundancy that ensures the continued synthesis of essential pterin cofactors. In fact, 6-pyruvoyl tetrahydropterin (B86495) (2'-oxo) reductase, which forms this compound, has been identified as a member of the aldose reductase family.

Carbonyl Reductase (CR) Involvement in this compound Synthesis

Carbonyl Reductase (CR) is another enzyme capable of participating in the reduction of PPH4. As a member of the short-chain dehydrogenase/reductase (SDR) family, CR exhibits broad substrate specificity for various carbonyl compounds. Studies using human recombinant enzymes have shown that monomeric carbonyl reductase can form this compound from PPH4, albeit with a lower specific activity (5.0 nmol/mg/min) compared to aldose reductase. While perhaps not the primary catalyst, the involvement of CR points to an additional layer of metabolic backup in the synthesis of tetrahydrobiopterin (B1682763) intermediates.

| Enzyme | Enzyme Family | Product Formed from PPH4 | Specific Activity (nmol/mg/min) |

|---|---|---|---|

| Aldose Reductase (AR) | Aldo-Keto Reductase (AKR) | This compound | 106 |

| Carbonyl Reductase (CR) | Short-Chain Dehydrogenase/Reductase (SDR) | This compound | 5.0 |

| 3α-Hydroxysteroid Dehydrogenase Type 2 | Aldo-Keto Reductase (AKR) | 1'-hydroxy-2'-oxopropyl-tetrahydropterin | 35 |

Upstream Precursors and Enzymes in Pterin Biosynthesis Affecting this compound Precursor Availability

The synthesis of this compound is fundamentally dependent on the supply of its precursor, PPH4. The production of PPH4 is the result of a multi-step enzymatic pathway that begins with Guanosine (B1672433) Triphosphate (GTP). The efficiency of these initial steps directly dictates the availability of the substrate for the reductases that form this compound.

6-Pyruvoyl-Tetrahydropterin Synthase (PTPS) Action

Following the initial step, the product 7,8-Dihydroneopterin (B1664191) triphosphate is converted into the crucial intermediate, 6-Pyruvoyl-Tetrahydropterin (PPH4). This transformation is catalyzed by the enzyme 6-Pyruvoyl-Tetrahydropterin Synthase (PTPS). The reaction involves the removal of the triphosphate group and a series of intramolecular redox changes to the pterin ring and its side chain. PTPS is a key enzyme, and its deficiency is a primary cause of BH4 deficiency, leading to severe neurological and metabolic disorders. The kinetic properties of PTPS have been characterized, with an apparent Km of approximately 8.1-10 μM for its substrate, ensuring efficient conversion to PPH4 under physiological conditions. The proper functioning of PTPS is therefore essential to supply the PPH4 needed for the subsequent synthesis of this compound and ultimately, tetrahydrobiopterin.

Metabolic Fates and Conversions of 6 Lactoyltetrahydropterin

Enzymatic Transformation to Tetrahydrobiopterin (B1682763) (BH4)

The primary metabolic role of 6-lactoyltetrahydropterin is its conversion to tetrahydrobiopterin (BH4), an essential cofactor for several aromatic amino acid hydroxylases and nitric oxide synthases. mdpi.com This transformation is a critical step in the de novo biosynthesis of BH4.

The final step in the de novo synthesis of BH4 is the reduction of the side-chain keto groups of 6-pyruvoyltetrahydropterin, a precursor to this compound. This two-step reduction is catalyzed by the enzyme sepiapterin (B94604) reductase (SR) in an NADPH-dependent manner. portlandpress.com The initial reduction at the C-1' keto function of 6-pyruvoyltetrahydropterin leads to the formation of 1'-hydroxy-2'-oxopropyl-tetrahydropterin. portlandpress.com An internal rearrangement of the keto group via side-chain isomerization then yields this compound (1'-oxo-2'-hydroxypropyl-tetrahydropterin). portlandpress.com Subsequently, SR catalyzes the second NADPH-dependent reduction of the 1'-keto group of this compound to produce BH4. portlandpress.com Although the pterin (B48896) substrate remains bound to the active site of SR during this process, the NADPH cofactor needs to be renewed after the first reduction step. portlandpress.com

While the SR-dependent pathway is the primary route for BH4 synthesis, alternative pathways exist that can generate BH4 without this compound being an obligate intermediate. nih.gov In the absence of SR activity, a salvage pathway can synthesize BH4. portlandpress.com This pathway involves the conversion of 6-pyruvoyltetrahydropterin to sepiapterin, which is then reduced to 7,8-dihydrobiopterin by carbonyl reductase (CR). portlandpress.com Dihydrofolate reductase (DHFR) then reduces 7,8-dihydrobiopterin to BH4. portlandpress.com This salvage pathway highlights the metabolic flexibility in maintaining BH4 homeostasis. nih.gov

Besides sepiapterin reductase, other enzymes from the aldo-keto reductase (AKR) and short-chain dehydrogenase/reductase (SDR) families can contribute to BH4 synthesis. sandiego.edu Aldose reductase (AR) and carbonyl reductase (CR) can both participate in the reduction of the carbonyl side chain of 6-pyruvoyltetrahydropterin. portlandpress.com Specifically, AR and CR can convert 6-pyruvoyltetrahydropterin into 1'-oxo-2'-hydroxypropyl-tetrahydropterin (this compound). portlandpress.com Furthermore, 3α-hydroxysteroid dehydrogenase type 2 can reduce 6-pyruvoyltetrahydropterin to 1'-hydroxy-2'-oxopropyl-tetrahydropterin. portlandpress.com These alternative reductases provide a degree of redundancy in the BH4 synthesis pathway, which is particularly important in tissues where SR activity might be limited. nih.govnih.gov

| Enzyme | Substrate(s) | Product(s) | Pathway |

|---|---|---|---|

| Sepiapterin Reductase (SR) | 6-Pyruvoyltetrahydropterin, this compound, NADPH | 1'-Hydroxy-2'-oxopropyl-tetrahydropterin, Tetrahydrobiopterin (BH4) | De novo BH4 synthesis |

| Aldose Reductase (AR) | 6-Pyruvoyltetrahydropterin | 1'-Oxo-2'-hydroxypropyl-tetrahydropterin (this compound) | Alternative/Salvage BH4 synthesis |

| Carbonyl Reductase (CR) | 6-Pyruvoyltetrahydropterin, Sepiapterin | 1'-Oxo-2'-hydroxypropyl-tetrahydropterin (this compound), 7,8-Dihydrobiopterin | Alternative/Salvage BH4 synthesis |

| Dihydrofolate Reductase (DHFR) | 7,8-Dihydrobiopterin | Tetrahydrobiopterin (BH4) | Salvage BH4 synthesis |

Non-Enzymatic and Enzymatic Oxidation to Sepiapterin

In the absence of sufficient reductase activity, this compound can be non-enzymatically oxidized to sepiapterin. portlandpress.com This conversion is a significant metabolic fate, particularly when the downstream enzymatic reduction to BH4 is impaired. portlandpress.com Sepiapterin can then re-enter the salvage pathway for BH4 synthesis, where it is reduced to 7,8-dihydrobiopterin by sepiapterin reductase or carbonyl reductase, and subsequently to BH4 by dihydrofolate reductase. portlandpress.comdrugbank.com

Isomeric Interconversions of Pterin Side Chains involving this compound

The side chain of pterin intermediates in BH4 synthesis can undergo isomeric interconversion. Specifically, this compound (1'-oxo-2'-hydroxypropyl tetrahydropterin) can be isomerized to 1'-hydroxy-2'-oxopropyl tetrahydropterin (B86495). nih.gov This isomerization has been attributed to sepiapterin reductase itself. nih.gov This activity of SR is distinct from its reductive function and has a defined pH optimum of 8.6. nih.gov The ability of SR to catalyze this isomerization highlights its multifunctional role in the intricate process of BH4 biosynthesis.

| Metabolic Process | Key Enzyme(s) | Product | Significance |

|---|---|---|---|

| Enzymatic Reduction | Sepiapterin Reductase (SR) | Tetrahydrobiopterin (BH4) | Primary pathway for BH4 synthesis. |

| Oxidation | Non-enzymatic/Enzymatic | Sepiapterin | Allows entry into the salvage pathway for BH4 synthesis. |

| Isomeric Interconversion | Sepiapterin Reductase (SR) | 1'-Hydroxy-2'-oxopropyl tetrahydropterin | Demonstrates the multifunctional nature of SR in BH4 biosynthesis. |

Regulation and Control Mechanisms of 6 Lactoyltetrahydropterin Metabolic Flux

Regulation of Enzyme Expression (Transcriptional and Translational)

The expression of enzymes involved in the pterin (B48896) biosynthetic pathway, and consequently the metabolic flux leading to 6-Lactoyltetrahydropterin, is primarily controlled at the level of gene transcription. The rate-limiting enzyme in this pathway is GTP cyclohydrolase I (GCH1), and its expression is tightly regulated by a variety of stimuli.

Pro-inflammatory cytokines, such as interferon-gamma (IFN-γ) and tumor necrosis factor-alpha (TNF-α), are potent inducers of GCH1 expression. nih.gov This induction is mediated by the activation of specific transcription factors. For instance, IFN-γ activates the JAK-STAT signaling pathway, leading to the phosphorylation and nuclear translocation of STAT1 (Signal Transducer and Activator of Transcription 1). TNF-α, on the other hand, activates the nuclear factor-kappa B (NF-κB) pathway. The synergistic action of these pathways leads to a robust increase in GCH1 transcription, particularly in endothelial cells and immune cells.

Furthermore, the expression of 6-pyruvoyltetrahydropterin synthase (PTPS), the second enzyme in the de novo pathway, is also subject to cytokine-mediated regulation, albeit to a lesser extent than GCH1. This coordinated upregulation of multiple enzymes in the pathway ensures an efficient conversion of GTP to BH4 upon inflammatory stimuli.

| Regulator | Target Enzyme | Effect on Expression | Key Transcription Factors |

| Interferon-gamma (IFN-γ) | GTP Cyclohydrolase I (GCH1) | Upregulation | STAT1 |

| Tumor Necrosis Factor-alpha (TNF-α) | GTP Cyclohydrolase I (GCH1) | Upregulation | NF-κB |

| Interleukin-1beta (IL-1β) | GTP Cyclohydrolase I (GCH1) | Upregulation | NF-κB |

| Lipopolysaccharide (LPS) | GTP Cyclohydrolase I (GCH1) | Upregulation | NF-κB |

Post-Translational Modifications and Their Impact on Enzyme Activities

Post-translational modifications (PTMs) provide a rapid and dynamic mechanism for regulating the activity of enzymes in the pterin biosynthetic pathway, fine-tuning the metabolic flux in response to immediate cellular signals.

Phosphorylation is a key PTM affecting GCH1 activity. In mast cells, GCH1 exists as a phosphoprotein, and its phosphorylation state is dynamically regulated. nih.gov Stimulation of the high-affinity IgE receptor triggers a transient hyperphosphorylation of GCH1, which is mediated by protein kinase C (PKC). nih.gov This increased phosphorylation is associated with a concomitant rise in GCH1 activity and cellular BH4 levels. nih.gov In vitro studies have also identified GCH1 as a substrate for casein kinase II. nih.gov

Sepiapterin (B94604) reductase (SPR) , the final enzyme in the de novo synthesis of BH4, is also regulated by phosphorylation. uniprot.org While the precise physiological consequences of SPR phosphorylation are still under investigation, it is known that in vitro phosphorylation by CaMK2 does not alter its kinetic parameters. uniprot.org However, the possibility that other kinases or phosphorylation events regulate its activity in vivo remains open.

The activity of dihydropteridine reductase (DHPR) , an enzyme crucial for the regeneration of BH4, can also be modulated by PTMs, although specific details are less well-characterized compared to GCH1. It has been suggested that DHPR activity could be regulated by protein-protein interactions or PTMs like phosphorylation or oxidation.

| Enzyme | Modification | Effect on Activity | Mediating Kinase/Factor |

| GTP Cyclohydrolase I (GCH1) | Phosphorylation | Increased | Protein Kinase C (PKC), Casein Kinase II |

| Sepiapterin Reductase (SPR) | Phosphorylation | No change in vitro | CaMK2 |

| Dihydropteridine Reductase (DHPR) | Phosphorylation/Oxidation (putative) | Putative regulation | Not fully determined |

Allosteric Modulation and Feedback Inhibition within Pterin Pathways

Allosteric regulation provides a sophisticated mechanism for the rapid, moment-to-moment control of metabolic flux through the pterin pathway, allowing for immediate adjustments based on the levels of substrates and end-products.

The primary site of allosteric control is GCH1. Its activity is modulated by the GTP cyclohydrolase I feedback regulatory protein (GFRP) . portlandpress.com The regulatory effect of GFRP is dependent on the relative concentrations of BH4 and the amino acid phenylalanine. portlandpress.com In the presence of high levels of BH4, GFRP binds to GCH1 and inhibits its activity, representing a classic example of end-product feedback inhibition. portlandpress.com Conversely, high levels of phenylalanine, an amino acid whose metabolism requires BH4, can displace BH4 from GFRP, leading to the activation of GCH1. This feed-forward mechanism ensures that BH4 synthesis is stimulated when its demand for amino acid metabolism is high.

Interestingly, pro-inflammatory stimuli that upregulate GCH1 expression can also downregulate GFRP expression. This dissociation of GCH1 from its negative feedback regulation allows for a sustained and high-level production of BH4 during an immune response.

While GCH1 is the most well-understood allosterically regulated enzyme in the pathway, it is plausible that other enzymes, such as PTPS and SPR, may also be subject to allosteric control by pterin intermediates or other cellular metabolites, although this is an area that requires further investigation.

Influence of Cellular Redox State and Cofactor Availability

The cellular redox environment, particularly the balance between pro-oxidants and antioxidants, plays a crucial role in regulating the availability of active BH4 and, by extension, the metabolic flux through the pterin pathway.

BH4 is a potent reducing agent and is highly susceptible to oxidation, particularly by reactive oxygen species (ROS) such as superoxide (B77818) anion (O₂⁻). This oxidation converts the active BH4 into its inactive form, 7,8-dihydrobiopterin (BH2). An increased BH2/BH4 ratio not only reduces the availability of the active cofactor but can also lead to the "uncoupling" of nitric oxide synthase (NOS), causing it to produce superoxide instead of nitric oxide, thereby exacerbating oxidative stress.

The regeneration of BH4 from BH2 is dependent on the enzyme dihydrofolate reductase (DHFR) and the availability of the reducing cofactor NADPH . The cellular ratio of NADPH to its oxidized form, NADP+, is therefore a critical determinant of the cell's capacity to maintain a reduced pterin pool. A high NADPH/NADP+ ratio, indicative of a healthy reducing environment, favors the regeneration of BH4 and maintains the metabolic flux towards the active cofactor. Conversely, conditions of oxidative stress that deplete NADPH can impair BH4 recycling, leading to a decrease in the BH4/BH2 ratio and its associated pathological consequences.

The activity of sepiapterin reductase (SPR) is also directly dependent on the availability of NADPH, as it utilizes this cofactor for the reduction of its substrates. Therefore, any factor that alters the cellular NADPH pool will have a direct impact on the final steps of de novo BH4 synthesis.

Intercellular Signaling and Cytokine-Mediated Regulation of Pterin Biosynthesis

The regulation of pterin biosynthesis is not confined to individual cells but is also coordinated between different cell types through intercellular signaling molecules, with cytokines playing a central role.

As mentioned earlier, pro-inflammatory cytokines such as IFN-γ and TNF-α are potent inducers of GCH1 expression. nih.gov This response is particularly prominent in immune cells like macrophages and dendritic cells, as well as in non-immune cells such as endothelial cells and fibroblasts. The release of these cytokines during an immune or inflammatory response acts as a signal that triggers a widespread increase in BH4 synthesis in the surrounding tissues.

This intercellular communication is crucial for a coordinated physiological response. For example, in the context of an infection, the increased production of BH4 in both immune and endothelial cells is essential for the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) in macrophages for antimicrobial activity, and for the maintenance of vascular function by endothelial nitric oxide synthase (eNOS).

The communication is not unidirectional. Cells that produce BH4 can also release it into the extracellular environment, where it can be taken up by neighboring cells. This provides a mechanism for cells with high synthetic capacity to support the BH4-dependent functions of adjacent cells that may have a lower intrinsic ability to produce the cofactor.

Furthermore, the interplay between different cytokines can fine-tune the regulation of pterin biosynthesis. For instance, anti-inflammatory cytokines such as interleukin-4 (IL-4) and transforming growth factor-beta (TGF-β) can counteract the stimulatory effects of pro-inflammatory cytokines on GCH1 expression, thereby providing a mechanism to resolve the inflammatory response and return BH4 levels to baseline.

Biological Roles and Physiological Distribution of 6 Lactoyltetrahydropterin Metabolism

Pterin (B48896) Metabolism in Model Organisms and Cell Systems

The study of pterin metabolism, including the pathways involving 6-lactoyltetrahydropterin, has been greatly advanced by research in various model organisms and cell systems. These investigations have provided fundamental insights into the synthesis and function of these vital compounds.

Insights from Drosophila melanogaster Pteridine (B1203161) Pathways

The fruit fly, Drosophila melanogaster, has long served as a valuable model for dissecting the genetic and biochemical pathways of pteridine biosynthesis, primarily due to the role of these compounds as eye pigments. In Drosophila, the synthesis of sepiapterin (B94604), a yellow pterin pigment and a precursor in the BH4 salvage pathway, proceeds through this compound.

The enzyme pyruvoyl-tetrahydropterin reductase catalyzes the conversion of 6-pyruvoyl-tetrahydropterin to the metastable intermediate, this compound. wikipedia.org Under aerobic conditions, LPH4 undergoes autoxidation to form sepiapterin. wikipedia.org This pathway is integral to the characteristic red eye color of wild-type flies, as pteridines are essential components of these pigments. The study of various eye-color mutants in Drosophila has been instrumental in elucidating the genes and enzymes involved in this metabolic cascade.

Mammalian (Human, Rat, Mouse) Tissue-Specific Pterin Metabolism (e.g., Liver, Brain, Adrenal Medulla)

In mammals, the metabolism of pterins is critical for the synthesis of BH4, which is indispensable for the function of several key enzymes, including aromatic amino acid hydroxylases and nitric oxide synthases. The final steps of BH4 biosynthesis involve the reduction of 6-pyruvoyl-tetrahydropterin, where this compound emerges as a key intermediate.

The enzyme sepiapterin reductase (SPR) plays a central role in this process. Inhibition of SPR in rat brain extracts leads to the accumulation of this compound, confirming its position as a direct precursor in the BH4 synthesis pathway within the central nervous system. nih.gov The distribution and activity of enzymes involved in pterin metabolism vary across different tissues:

Brain: The brain exhibits a high demand for BH4 due to its critical role as a cofactor in the synthesis of neurotransmitters such as dopamine (B1211576), norepinephrine, and serotonin. Sepiapterin reductase is widely distributed in the human brain, found in pyramidal neurons of the cerebral cortex, various striatal neurons, and neurons within the hypothalamic and brainstem monoaminergic regions. hmdb.ca Studies in rats have demonstrated that SPR activity is essential for BH4 biosynthesis in the central nervous system. nih.gov In mice, a deficiency in SPR leads to significantly reduced levels of BH4 in the brain, underscoring the enzyme's vital function in this organ. genecards.org

Liver: The liver is a primary site of phenylalanine metabolism, which requires BH4 as a cofactor for phenylalanine hydroxylase. While sepiapterin reductase is present in the liver of rats and humans, this organ also possesses alternative pathways for BH4 synthesis. wikipedia.orgnih.gov Carbonyl reductases and aldose reductases in the liver can also catalyze the reduction of pterin precursors, providing a degree of metabolic flexibility. wikipedia.org In mice, SPR deficiency results in a substantial decrease in hepatic BH4 levels. genecards.org

Adrenal Medulla: The adrenal medulla is responsible for the synthesis of catecholamines (epinephrine and norepinephrine), a process heavily dependent on the BH4-requiring enzyme tyrosine hydroxylase. The presence of significant tetrahydrobiopterin (B1682763) levels in the adrenal medulla of rats suggests active pterin metabolism to support this crucial function. pnas.org

The following table summarizes the key enzymes and their roles in LPH4-related metabolism in different mammalian tissues.

| Tissue | Key Enzymes | Primary Role in Pterin Metabolism |

| Brain | Sepiapterin Reductase (SPR) | Essential for the final steps of BH4 synthesis, converting precursors through this compound to produce BH4 for neurotransmitter synthesis. |

| Liver | Sepiapterin Reductase (SPR), Carbonyl Reductases, Aldose Reductases | Involved in BH4 synthesis for phenylalanine metabolism. The presence of alternative reductases provides metabolic redundancy. |

| Adrenal Medulla | Enzymes for BH4 synthesis (including likely SPR) | Production of BH4 as a critical cofactor for tyrosine hydroxylase in the synthesis of catecholamines. |

Occurrence in Other Organisms (e.g., Bacteria, Fungi, Insects)

The metabolic pathways involving pterins are not confined to animals and have been identified in a diverse range of organisms, highlighting their ancient evolutionary origins.

Insects: Beyond Drosophila, pteridine biosynthesis is a feature in other insects. For instance, in the silkworm, Bombyx mori, mutations in the sepiapterin reductase gene are associated with the accumulation of sepiapterin, indicating a conserved metabolic step involving the precursor this compound. nih.gov

Bacteria: Evidence suggests the presence of metabolic pathways related to this compound in bacteria. When cyanobacterial and human enzymes for pterin synthesis are co-expressed in Escherichia coli, the bacterium produces sepiapterin. nih.gov This production is thought to occur via the action of an endogenous E. coli aldose reductase on 6-pyruvoyl-tetrahydropterin to form this compound, which then oxidizes to sepiapterin. nih.gov Furthermore, a novel type of sepiapterin reductase has been purified from the green sulfur bacterium Chlorobium tepidum, which catalyzes the reduction of sepiapterin, a direct product of LPH4 oxidation. nih.gov

Fungi: While direct evidence for this compound metabolism in fungi is less documented, the presence of orthologs of the sepiapterin reductase gene in species such as the fission yeast Schizosaccharomyces pombe and the rice blast fungus Magnaporthe oryzae suggests that a similar metabolic capability may exist. genecards.org

Contribution to Tetrahydrobiopterin Homeostasis and Bioavailability

This compound, as a direct precursor in the de novo synthesis pathway, is integral to maintaining the cellular pool of tetrahydrobiopterin. The flux through this pathway, and therefore the production of LPH4, is a key determinant of BH4 availability. Sepiapterin reductase, the enzyme that metabolizes LPH4, is a critical control point. In instances where SPR activity is compromised, the accumulation of upstream precursors and a subsequent deficiency in BH4 can occur. The existence of a "salvage pathway," which can convert sepiapterin (derived from LPH4) back to dihydrobiopterin and then to BH4, further highlights the interconnectedness of these pterin intermediates in sustaining BH4 homeostasis.

Indirect Impact on Aromatic Amino Acid Hydroxylation Pathways

The metabolism of this compound has a profound, albeit indirect, impact on the hydroxylation of aromatic amino acids. This is because the end product of its metabolic route, tetrahydrobiopterin, is an obligatory cofactor for the following hydroxylase enzymes:

Phenylalanine hydroxylase (PAH): Converts phenylalanine to tyrosine.

Tyrosine hydroxylase (TH): The rate-limiting enzyme in the synthesis of catecholamines (dopamine, norepinephrine, and epinephrine).

Tryptophan hydroxylase (TPH): The rate-limiting enzyme in the synthesis of serotonin.

Therefore, any disruption in the metabolic pathway leading from LPH4 to BH4 can result in impaired function of these hydroxylases. This can lead to serious metabolic disorders, such as hyperphenylalaninemia (due to deficient PAH activity) and neurological dysfunction stemming from a lack of essential neurotransmitters.

Interrelation with Nitric Oxide Synthase Cofactor Dynamics

The synthesis of nitric oxide (NO), a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses, is catalyzed by nitric oxide synthase (NOS) enzymes. All isoforms of NOS require tetrahydrobiopterin as a cofactor for their catalytic activity. BH4 plays a crucial role in maintaining the coupled state of NOS, where the enzyme produces NO. In the absence of sufficient BH4, NOS becomes "uncoupled" and produces superoxide (B77818) radicals instead of NO, leading to oxidative stress and endothelial dysfunction.

Consequently, the metabolic pathway that includes this compound is fundamentally linked to NOS function. By ensuring a steady supply of BH4, the metabolism of LPH4 is essential for maintaining coupled NOS activity and preventing the detrimental consequences of NOS uncoupling.

Pathophysiological Implications of Dysregulated 6 Lactoyltetrahydropterin Metabolism

Alterations in Pterin (B48896) Profiles in Tetrahydrobiopterin (B1682763) Deficiency States

Tetrahydrobiopterin (BH4) deficiency is a group of rare metabolic disorders that disrupt the synthesis or regeneration of BH4. These deficiencies lead to a characteristic alteration in the profile of pterin metabolites in bodily fluids, which is crucial for diagnosis. While most BH4 deficiencies result in high levels of the amino acid phenylalanine (hyperphenylalaninemia), some, like Sepiapterin (B94604) Reductase Deficiency, present with unique biochemical signatures.

Sepiapterin Reductase Deficiency (SRD) is a rare autosomal recessive disorder caused by mutations in the SPR gene. This gene encodes the sepiapterin reductase enzyme, which catalyzes the final step in the de novo synthesis of BH4. A deficiency in this enzyme leads to a profound lack of BH4, particularly in the brain, where alternative synthesis pathways are not available.

The biochemical fallout from this enzymatic block is significant. The lack of the BH4 cofactor cripples the function of tyrosine hydroxylase and tryptophan hydroxylase, leading to a severe deficiency in the production of dopamine (B1211576) and serotonin. This neurotransmitter depletion is the direct cause of the severe neurological symptoms characteristic of SRD, which include movement disorders like dystonia, muscle stiffness (spasticity), developmental delays, and oculogyric crises (abnormal rotation of the eyeballs).

A hallmark of SRD is its distinct pterin profile. Unlike other BH4 deficiencies that cause hyperphenylalaninemia, SRD typically does not, as peripheral BH4 synthesis can be maintained by compensatory pathways. However, analysis of cerebrospinal fluid (CSF) in affected individuals reveals markedly elevated levels of precursor pterins, specifically biopterin (B10759762) and dihydrobiopterin (BH2), which accumulate due to the metabolic block.

In the absence of a functional sepiapterin reductase enzyme, the body can utilize alternative or "salvage" pathways to generate BH4, mediated by other enzymes. Key among these are aldose reductase (AR) and carbonyl reductase (CR), which are members of the aldo-keto reductase enzyme family.

These compensatory enzymes can act on intermediates in the BH4 synthesis pathway. Specifically, AR and CR can convert the precursor 6-pyruvoyl-tetrahydropterin into an intermediate that forms sepiapterin. Subsequently, carbonyl reductase can reduce sepiapterin to 7,8-dihydrobiopterin (BH2). This BH2 is then converted to the active cofactor BH4 by the enzyme dihydrofolate reductase (DHFR). While this salvage pathway can generate some BH4 and is sufficient to prevent hyperphenylalaninemia in many SRD patients, it is not efficient enough within the central nervous system to prevent the severe deficiency of neurotransmitters that causes the associated neurological disease.

Accumulation of Aberrant Pterin Metabolites in Metabolic Perturbations

The diagnosis of disorders affecting pterin metabolism, such as SRD, heavily relies on the detection of aberrant pterin metabolites that accumulate due to specific enzymatic defects. In SRD, the inability of sepiapterin reductase to complete the final step of BH4 synthesis leads to a buildup of its precursors.

The analysis of pterins in cerebrospinal fluid (CSF) is a critical diagnostic tool. In individuals with SRD, this analysis typically shows a significant elevation of dihydrobiopterin (BH2) and, consequently, its oxidized product, biopterin. This specific biochemical signature helps distinguish SRD from other BH4 deficiencies and neurological disorders.

Table 1: Illustrative Pterin Profile in Cerebrospinal Fluid (CSF) in Sepiapterin Reductase Deficiency

| Pterin Metabolite | Typical Healthy Profile | Typical SRD Profile | Biochemical Rationale |

| Neopterin | Normal | Normal to slightly elevated | Precedes the metabolic block in the main pathway. |

| Biopterin | Normal | Markedly Elevated | Accumulation and oxidation of BH2 precursor. |

| Dihydrobiopterin (BH2) | Low / Undetectable | Markedly Elevated | Direct accumulation due to the SPR enzyme block. |

| Tetrahydrobiopterin (BH4) | Normal | Reduced | Impaired de novo synthesis in the brain. |

This table provides a generalized representation of expected findings. Actual values can vary between individuals.

Research Models for Studying Metabolic Dysregulation (e.g., specific genetic models)

The primary models for studying the metabolic dysregulation of pterin metabolism are human patients with inherited genetic defects in the BH4 synthesis and regeneration pathways. These naturally occurring genetic conditions provide invaluable insight into the function of each enzyme and the pathophysiological consequences of their deficiency.

Mutations in several different genes are known to cause BH4 deficiency, each serving as a distinct model for a specific step in the metabolic pathway.

Sepiapterin Reductase Deficiency (SRD): Caused by autosomal recessive mutations in the SPR gene, this condition is the quintessential model for understanding the final step of BH4 biosynthesis and the role of compensatory pathways.

6-Pyruvoyltetrahydropterin Synthase (PTPS) Deficiency: Resulting from mutations in the PTS gene, this is the most common form of BH4 deficiency and serves as a model for defects earlier in the synthesis pathway.

Dihydropteridine Reductase (DHPR) Deficiency: Caused by mutations in the QDPR gene, this disorder models defects in the BH4 recycling pathway, highlighting its importance in maintaining adequate cofactor levels.

GTP Cyclohydrolase I (GTPCH) Deficiency: Arising from mutations in the GCH1 gene, this condition models defects in the very first and rate-limiting step of BH4 synthesis.

Table 2: Genetic Models of Tetrahydrobiopterin (BH4) Metabolism Dysregulation

| Disorder Name | Affected Gene | Affected Enzyme | Primary Metabolic Consequence |

| Sepiapterin Reductase Deficiency | SPR | Sepiapterin Reductase | Block in the final step of BH4 synthesis; accumulation of BH2. |

| PTPS Deficiency | PTS | 6-Pyruvoyltetrahydropterin Synthase | Impaired conversion of dihydroneopterin triphosphate; accumulation of neopterin. |

| DHPR Deficiency | QDPR | Dihydropteridine Reductase | Failure to recycle quinonoid dihydrobiopterin (qBH2) back to BH4. |

| GTPCH Deficiency | GCH1 | GTP Cyclohydrolase I | Block in the first step of BH4 synthesis; deficiency of all downstream pterins. |

These genetic disorders, identified and characterized through patient studies, form the basis of our understanding of pterin metabolism and its profound impact on human health, particularly neurological function.

Advanced Research Methodologies for 6 Lactoyltetrahydropterin Analysis

Chromatographic Techniques for Separation and Quantification (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of pteridines, including 6-Lactoyltetrahydropterin, from biological samples. basicmedicalkey.com This method offers high resolution and sensitivity, which is crucial for distinguishing between structurally similar pteridine (B1203161) derivatives.

Reversed-phase HPLC (RP-HPLC) is commonly employed, utilizing a non-polar stationary phase and a polar mobile phase to separate compounds based on their hydrophobicity. iosrphr.org For the analysis of this compound, HPLC systems are often coupled with sensitive detection methods. Electrochemical detection is particularly effective for tetrahydropterins due to their susceptibility to oxidation. uni-konstanz.de This approach allows for the direct measurement of the analyte as it elutes from the chromatographic column. In a typical application, the formation of 6-lactoyl tetrahydropterin (B86495) from 6-pyruvoyl tetrahydropterin can be monitored, and the remaining substrate quantified using HPLC with electrochemical detection. uni-konstanz.de

The selection of the column, mobile phase composition, and gradient elution parameters are critical for achieving optimal separation. youtube.com For instance, a C18 column is a common choice for the stationary phase in the separation of pteridines. iosrphr.org The mobile phase often consists of a buffer, such as phosphate (B84403) or acetate, with an organic modifier like methanol (B129727) or acetonitrile (B52724) to control the retention and elution of the compounds. researcher.life

Below is an interactive data table summarizing typical HPLC parameters that can be adapted for the analysis of this compound.

| Parameter | Description | Typical Value/Condition |

|---|---|---|

| Stationary Phase | The solid support within the column that interacts with the analytes. | Reversed-Phase C18 |

| Mobile Phase | The solvent that carries the sample through the column. | Aqueous buffer (e.g., phosphate, acetate) with an organic modifier (e.g., methanol, acetonitrile). |

| Flow Rate | The speed at which the mobile phase moves through the column. | 0.5 - 1.5 mL/min |

| Detection | The method used to visualize and quantify the separated compounds. | Electrochemical Detection, Fluorescence Detection, UV-Vis Absorbance |

| Injection Volume | The amount of sample introduced into the HPLC system. | 10 - 50 µL |

Spectrometric Methods for Compound Identification and Structural Analysis in Biological Samples (e.g., Mass Spectrometry, Nuclear Magnetic Resonance Spectroscopy)

While chromatography is excellent for separation and quantification, spectrometric methods are indispensable for the definitive identification and structural elucidation of compounds like this compound, especially when isolated from complex biological mixtures.

Mass Spectrometry (MS) provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight with high accuracy. nih.gov When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for analyzing complex mixtures. nih.gov For this compound, LC-MS/MS (tandem mass spectrometry) can be used to not only confirm the molecular weight of the parent ion but also to generate fragmentation patterns that are unique to its structure, thus providing a high degree of confidence in its identification. nih.gov High-resolution mass spectrometry (HRMS) can further aid in determining the elemental composition of the molecule. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful technique for determining the precise three-dimensional structure of a molecule in solution. vscht.cz Both one-dimensional (¹H and ¹³C NMR) and two-dimensional NMR techniques can be employed to establish the connectivity of atoms within the this compound molecule and to determine its stereochemistry. nih.gov While requiring a larger amount of purified sample compared to MS, NMR provides unparalleled detail about the molecular structure. nih.gov

The following interactive table outlines the type of information that can be obtained from these spectrometric techniques for the analysis of this compound.

| Technique | Information Obtained | Application to this compound |

|---|---|---|

| Mass Spectrometry (MS) | Molecular weight and elemental composition. | Confirmation of the mass of this compound. |

| Tandem MS (MS/MS) | Structural information from fragmentation patterns. | Definitive identification based on unique fragmentation. |

| Nuclear Magnetic Resonance (NMR) | Detailed 3D structure and connectivity of atoms. | Elucidation of the complete chemical structure and stereochemistry. |

In Vitro and In Vivo Enzyme Activity Assays

Understanding the enzymatic processes that lead to the formation and degradation of this compound is crucial for comprehending its role in cellular metabolism. In vitro and in vivo enzyme activity assays are fundamental to this area of research. nih.gov

In vitro assays involve the measurement of enzyme activity in a controlled environment outside of a living organism. For this compound, this typically involves incubating the purified enzyme, such as 6-pyruvoyl-tetrahydropterin reductase, with its substrate (6-pyruvoyl tetrahydropterin) and cofactors (e.g., NADPH), and then measuring the rate of product formation. uni-konstanz.de The product, this compound, can be quantified using methods like HPLC as described earlier. uni-konstanz.de These assays are essential for determining key kinetic parameters of the enzyme, such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax).

In vivo enzyme activity assays aim to measure enzyme function within the complex environment of a living cell or organism. nih.gov These methods are more challenging but provide a more physiologically relevant picture of enzyme activity. Techniques such as substrate-to-product conversion tracking in cell cultures or animal models can provide insights into the regulation of this compound synthesis under different physiological conditions.

The table below presents a hypothetical comparison of kinetic data for an enzyme involved in this compound metabolism, which could be obtained from in vitro assays.

| Enzyme | Substrate | Km (µM) | Vmax (nmol/min/mg protein) |

|---|---|---|---|

| 6-Pyruvoyl-tetrahydropterin Reductase | 6-Pyruvoyl tetrahydropterin | 10.5 | 150.2 |

| Sepiapterin (B94604) Reductase | 6-Pyruvoyl tetrahydropterin | 25.8 | 85.7 |

Immunological Approaches for Enzyme Detection and Characterization (e.g., Western Blot, ELISA)

Immunological methods leverage the high specificity of antibodies to detect and quantify specific proteins, such as the enzymes involved in the this compound metabolic pathway. The generation of polyclonal or monoclonal antibodies against enzymes like 6-pyruvoyl-tetrahydropterin reductase is a prerequisite for these techniques. uni-konstanz.de

Western Blot is a technique used to detect a specific protein in a sample of tissue homogenate or cell lysate. nih.gov It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing the membrane with an antibody specific to the target enzyme. nih.gov This method can provide information on the presence and relative amount of the enzyme, as well as its molecular weight.

Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay designed for detecting and quantifying proteins and other molecules. thermofisher.com In a sandwich ELISA, for example, a capture antibody is immobilized on a microplate well, the sample containing the enzyme is added, and then a detection antibody (often linked to an enzyme for signaling) is used to quantify the amount of captured enzyme. thermofisher.com ELISA is generally more quantitative than Western blotting and is suitable for high-throughput analysis. nih.gov

This interactive table provides a comparison of Western Blot and ELISA for the characterization of enzymes related to this compound.

| Technique | Primary Application | Type of Data | Throughput |

|---|---|---|---|

| Western Blot | Detection and molecular weight confirmation of a specific enzyme. | Semi-quantitative | Low to medium |

| ELISA | Quantification of a specific enzyme in a sample. | Quantitative | High |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 6-Lactoyltetrahydropterin, and how can researchers ensure reproducibility?

- Methodological Answer : Synthesis typically involves enzymatic lactoylation of tetrahydropterin derivatives under controlled pH (6.5–7.0) and temperature (25–30°C). To ensure reproducibility, document reaction conditions (e.g., buffer composition, enzyme purity, and substrate ratios) and validate intermediates via HPLC or LC-MS. Include negative controls (e.g., enzyme-free reactions) to rule out non-specific lactoylation. Refer to established protocols for analogous pterin derivatives and adapt them with rigorous validation .

Q. How should researchers characterize this compound’s structural and spectral properties?

- Methodological Answer : Use a combination of NMR (¹H, ¹³C, and 2D-COSY for lactoyl group confirmation), high-resolution mass spectrometry (HRMS), and FTIR to validate the structure. For spectral assignments, compare data with computationally predicted spectra (DFT calculations) and reference compounds. Ensure solvent purity and instrument calibration to avoid artifacts. Report spectral discrepancies and their resolution in supplementary materials .

Q. What are the recommended assays for evaluating this compound’s biochemical activity?

- Methodological Answer : Use enzyme kinetics assays (e.g., Michaelis-Menten plots) to measure substrate specificity and inhibition constants. Include positive controls (e.g., known cofactors like tetrahydrobiopterin) and account for potential interference from reducing agents. Validate findings with orthogonal methods, such as isothermal titration calorimetry (ITC) or fluorescence quenching assays. Statistical analysis (e.g., ANOVA) must accompany all replicates .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported data on this compound’s stability under physiological conditions?

- Methodological Answer : Conduct stability studies under varied conditions (e.g., temperature, oxygen levels, and pH) using UV-Vis spectroscopy or HPLC to quantify degradation products. Compare results with prior studies by harmonizing experimental parameters (e.g., buffer ionic strength). Use accelerated stability testing (Arrhenius modeling) to predict shelf-life. Address discrepancies through meta-analysis of raw data from published studies, if accessible .

Q. What experimental designs are optimal for studying this compound’s role in redox signaling pathways?

- Methodological Answer : Employ CRISPR-edited cell lines lacking endogenous pterin biosynthesis enzymes to isolate this compound’s effects. Use redox-sensitive fluorescent probes (e.g., roGFP) coupled with live-cell imaging. Include sham-treated controls and validate pathway engagement via siRNA knockdown or pharmacological inhibitors. For in vivo models, use isotopic labeling (¹³C/¹⁵N) to track metabolic fate .

Q. How can computational modeling enhance the understanding of this compound’s interaction with target enzymes?

- Methodological Answer : Perform molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of target enzymes (e.g., nitric oxide synthase). Validate predictions with mutagenesis studies (e.g., alanine scanning of active-site residues). Combine MD simulations (GROMACS) to assess binding stability and free-energy calculations (MM-PBSA) to quantify interaction strengths. Cross-reference computational results with kinetic data to refine models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.